5,6-Difluoro-1-indanone

Catalog No.
S730503
CAS No.
161712-77-2
M.F
C9H6F2O
M. Wt
168.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Difluoro-1-indanone

CAS Number

161712-77-2

Product Name

5,6-Difluoro-1-indanone

IUPAC Name

5,6-difluoro-2,3-dihydroinden-1-one

Molecular Formula

C9H6F2O

Molecular Weight

168.14 g/mol

InChI

InChI=1S/C9H6F2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2

InChI Key

OSJRTWXVMCRBKZ-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=CC(=C(C=C21)F)F

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)F)F

Annulations involving 1-indanones to access fused- and spiro frameworks

    Scientific Field: Organic Chemistry

    Summary of the Application: 1-indanones are prominent motifs found in a number of natural products and pharmaceuticals. They are particularly important due to their easy accessibility and versatile reactivity.

    Methods of Application: The review focuses on recent annulations involving 1-indanones for the construction of fused- and spirocyclic frameworks.

    Results or Outcomes: A large number of transformations described in this review offer stereoselective formation of desired polycyclic compounds.

Indane-1,3-Dione: From Synthetic Strategies to Applications

5,7-Difluoro-1-indanone as a Pharmaceutical Intermediate

    Scientific Field: Pharmaceutical Chemistry

    Summary of the Application: 5,7-Difluoro-1-indanone is used as a pharmaceutical intermediate.

    Methods of Application: The specific methods of application can vary depending on the specific pharmaceutical being synthesized.

    Results or Outcomes: The outcomes can vary depending on the specific pharmaceutical being synthesized.

Bioactivity of 1-indanone Derivatives

Synthesis of Fused and Spirocyclic Frameworks

5,6-Difluoro-1-indanone is an organic compound with the molecular formula C9H6F2OC_9H_6F_2O. It features a bicyclic structure that includes an indanone moiety, characterized by a ketone group attached to a fused cyclopentane and benzene ring. The presence of two fluorine atoms at the 5 and 6 positions of the indanone structure significantly alters its chemical properties and reactivity, making it a compound of interest in various fields, particularly medicinal chemistry.

Typical of carbonyl compounds. Notably, it can undergo nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon. Additionally, it can participate in bromination reactions. For instance, under acidic conditions, 5,6-difluoro-1-indanone can be brominated at the alpha position to yield monobrominated products, while basic conditions can lead to dibromination .

5,6-Difluoro-1-indanone has potential applications in medicinal chemistry due to its unique structure and reactivity profile. It may serve as a building block for synthesizing more complex molecules with desired pharmacological properties. Additionally, its derivatives could be explored for use in agrochemicals or materials science due to their unique electronic properties imparted by the fluorine substituents.

Interaction studies involving 5,6-difluoro-1-indanone typically focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and its potential efficacy as a drug candidate. Research into its interactions with enzymes or receptors could provide insights into its biological activity and therapeutic potential.

5,6-Difluoro-1-indanone shares structural similarities with other fluorinated indanones and related compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
4-Fluoro-1-indanoneC9H7FOContains a single fluorine atom at the 4-position
5-Fluoro-1-indanoneC9H7FFluorine substitution at the 5-position
5-Chloro-1-indanoneC9H7ClChlorine atom instead of fluorine
6-Methyl-1-indanoneC10H10OMethyl group at the 6-position

Uniqueness of 5,6-Difluoro-1-indanone: The dual fluorination at positions 5 and 6 distinguishes it from other indanones by potentially enhancing lipophilicity and altering electronic properties, which could influence biological activity and reactivity compared to its non-fluorinated counterparts.

XLogP3

1.9

Wikipedia

5,6-Difluoroindanone

Dates

Modify: 2023-08-15

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